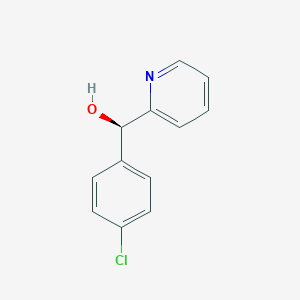

(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(R)-(4-chlorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUPOFQRQNJDNS-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@@H](C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

The oxidation step employs strong oxidizing agents to convert the benzylic methylene group into a ketone. Key parameters include:

Example Protocol (Patent CN105237469A):

-

Substrate: 25 g 2-(p-chlorobenzyl)pyridine

-

Oxidant: 30 g KMnO₄ in 100 mL H₂O

-

Conditions: 85–95°C for 4–6 h, followed by recrystallization in petroleum ether

SnO₂ in dioxane at 90°C yielded 60%, indicating lower efficiency compared to KMnO₄.

Reduction to (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) and potassium borohydride (KBH₄) in methanol or ethanol are standard reducing agents.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reducing Agent | KBH₄ | 97% yield in methanol |

| Solvent | Methanol | Enhances solubility of ketone |

| Temperature | 20–40°C | Room temperature sufficient |

Example Protocol:

Enantioselective Challenges

The above methods produce racemic mixtures. Enantiomeric resolution remains a critical gap, though crystallographic data for the racemic compound (space group P1) reveals hydrogen-bonded chains of alternating R- and S-configurations. Potential strategies include:

-

Chiral Chromatography: Utilizing chiral stationary phases (CSPs) for separation.

-

Asymmetric Catalysis: Employing transition-metal catalysts with chiral ligands during reduction.

Structural and Analytical Characterization

Crystallographic Data

X-ray diffraction of the racemic compound confirms:

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClNO | |

| Molecular Weight | 219.667 g/mol | |

| Density | 1.275 g/cm³ | |

| Boiling Point | 364.3°C at 760 mmHg |

Comparative Analysis of Methodologies

Oxidation Agents

Chemical Reactions Analysis

Types of Reactions

®-(4-Chlorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzaldehyde.

Reduction: Formation of ®-(4-chlorophenyl)(pyridin-2-yl)methane.

Substitution: Formation of ®-(4-aminophenyl)(pyridin-2-yl)methanol or ®-(4-thiophenyl)(pyridin-2-yl)methanol.

Scientific Research Applications

Anticancer Activity

Research indicates that (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol exhibits promising anticancer properties. A study focused on its activity against various cancer cell lines demonstrated significant inhibition of proliferation, suggesting its potential as a lead compound in cancer therapy .

Neuropharmacological Effects

The compound has been evaluated for its affinity towards serotonin receptors, particularly the 5-HT1A receptor. In vitro studies have shown that it can effectively displace radiolabeled ligands from these receptors, indicating potential applications in treating mood disorders and anxiety .

Case Study 1: Antimalarial Activity

In a notable investigation, this compound was tested for its inhibitory effects on essential kinases in Plasmodium falciparum, the causative agent of malaria. The compound demonstrated significant inhibitory activity against PfGSK3 and PfPK6 kinases, which are critical targets for developing new antimalarial therapies . The IC50 values obtained were comparable to existing antimalarial agents, highlighting its potential as a novel therapeutic candidate.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | PfGSK3 | 698 ± 66 |

| This compound | PfPK6 | Not Determined |

Case Study 2: Synthesis of Indole Derivatives

Another application involves the use of this compound as a precursor in synthesizing complex indole derivatives. These derivatives are known for their biological activities, including anticancer and antimicrobial properties. The compound's ability to serve as a building block in organic synthesis expands its utility in drug development .

Mechanism of Action

The mechanism of action of ®-(4-Chlorophenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application .

Comparison with Similar Compounds

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol

- Structural Relationship : The S -enantiomer shares the same molecular formula but differs in stereochemistry.

- Synthesis : Produced via asymmetric biocatalysis using recombinant E. coli or Cryptococcus sp. in ionic liquid ([EMIM][(MeO)HPO₂])-water systems, achieving high enantiomeric excess (ee) .

- Applications : Used in chiral synthesis but exhibits distinct biological activity compared to the R -enantiomer due to stereospecific receptor interactions .

Functional Group Analogues

(4-Chlorophenyl)(pyridin-2-yl)methanone

- Structural Relationship : The ketone analogue lacks the hydroxyl group, making it a precursor to the alcohol.

- Synthesis : Synthesized via Friedel-Crafts acylation or electrochemical methods, followed by enzymatic reduction (e.g., alcohol dehydrogenase) to yield the R -alcohol .

- Applications: Used as a reference standard (USP Carbinoxamine Related Compound A) and intermediate in antihistamine production .

| Property | Methanol Derivative (R) | Methanone Derivative |

|---|---|---|

| Functional Group | -OH | -C=O |

| Molecular Weight | 219.67 g/mol | 217.65 g/mol |

| Role in Pharmaceuticals | Active intermediate | Precursor |

Structural Analogues with Substituted Aromatic Systems

Phenyl(pyridin-2-yl)methanol

- Structural Relationship : Lacks the 4-chloro substituent on the phenyl ring.

- Impact of Chlorine: The chloro group in (R)-(4-chlorophenyl)(pyridin-2-yl)methanol enhances electron-withdrawing effects, increasing metabolic stability and binding affinity in drug-receptor interactions compared to the non-chlorinated analogue .

- Applications: The non-chlorinated version is explored for antioxidant and anti-inflammatory applications, whereas the chlorinated derivative is prioritized in antihistamine synthesis .

Tris(4-chlorophenyl)methanol (TCPMOH)

- Structural Relationship : Features three 4-chlorophenyl groups attached to a central carbon.

Complex Structural Analogues

(3-Hydroxy-6,7-dimethoxyphenanthren-9-yl)(pyridin-2-yl)methanol

- Structural Relationship : Incorporates a polycyclic phenanthrene system with additional methoxy and hydroxyl groups.

- Applications: Exhibits antiviral activity against tobacco mosaic virus (TMV), highlighting how structural complexity can diversify biological activity compared to simpler pyridinylmethanol derivatives .

Key Research Findings

Synthesis Efficiency: The hybrid BES method for this compound achieves 60–70% yield with a 90% reduction in energy costs compared to traditional methods .

Enantioselective Production : Ionic liquids (e.g., [EMIM][(MeO)HPO₂]) enhance enantioselectivity in biocatalytic reductions, achieving >99% ee for the R -enantiomer .

Structural Stability: The chloro substituent in this compound induces stronger hydrogen bonding in crystal lattices compared to non-chlorinated analogues, improving crystallinity .

Biological Activity

(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article compiles detailed research findings, case studies, and relevant data tables to elucidate its biological activity.

Chemical Structure and Properties

The compound has a chiral center, which allows for the exploration of its enantiomers' different biological activities. Its structure can be represented as follows:

This compound is characterized by a chlorophenyl group attached to a pyridine ring, which contributes to its interaction with various biological targets.

Target Interactions

This compound interacts with several biological targets, including:

- Enzymes : It has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substances.

- Receptors : The compound exhibits affinity for serotonin receptors (5-HT1A), suggesting potential applications in treating serotonergic dysfunctions such as anxiety and depression .

Biochemical Pathways

The compound's influence extends to multiple biochemical pathways:

- Cell Signaling : It modulates pathways involving mitogen-activated protein kinases (MAPK), affecting gene expression and cellular responses.

- Metabolic Enzyme Activity : It alters the activity of key metabolic enzymes, impacting overall cellular metabolism.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in treating infections .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses . The mechanism involves its ability to bind to specific proteins involved in inflammatory pathways.

Case Studies and Research Findings

- Serotonergic Dysfunction Treatment : A study indicated that derivatives of this compound showed agonist activity at the 5-HT1A receptor level, suggesting efficacy in treating anxiety and depression-related disorders .

- Antitussive Activity : Research on related compounds has revealed antitussive properties in animal models, indicating potential therapeutic applications in respiratory conditions .

- Synthesis and Optimization : A recent study focused on optimizing the synthesis of this compound using biocatalytic methods, enhancing its enantiomeric purity and yield, which is crucial for its pharmacological applications .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Bioavailability : The compound’s solubility and stability influence its absorption and distribution in biological systems.

- Metabolism : Interaction with cytochrome P450 enzymes suggests that it may undergo significant metabolic transformations, impacting its efficacy and safety profiles.

Q & A

Q. What are the primary synthetic routes for (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol, and how do they differ in efficiency?

The compound is synthesized via enantioselective biocatalysis or chemical asymmetric reduction. For example, whole-cell biocatalysis using Kluyveromyces polyspora mutant Mu-S5 with alcohol dehydrogenase (ADH) achieves high enantiomeric excess (ee) (>99%) by reducing (4-chlorophenyl)(pyridin-2-yl)ketone (CPMK) in a liquid-liquid biphasic microreaction system . Chemical methods often use chiral auxiliaries or catalysts but may require additional purification steps to achieve comparable ee. Key metrics include yield (50–95%), reaction time (hours to days), and scalability.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (XRD) is the gold standard. For the racemic form (RS), XRD analysis revealed a monoclinic crystal system (space group P2/c) with bond angles and torsion angles critical for understanding stereochemical stability . The (R)-enantiomer’s structure is inferred from this data, emphasizing the pyridine ring’s planarity and chlorophenyl group orientation.

Q. What are the pharmacological applications of this compound?

While the (S)-enantiomer is an intermediate for the antiallergy drug bepotastine, the (R)-form is studied for its potential in asymmetric synthesis of chiral ligands and bioactive molecules. Its pyridine and chlorophenyl groups enable interactions with enzymes or receptors, making it valuable in medicinal chemistry .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for industrial-scale production?

A multi-response nonlinear programming model with inscribed design can optimize bioreduction conditions. Variables include pH (6–8), temperature (25–35°C), co-substrate concentration (e.g., glucose for NADPH regeneration), and enzyme loading. For example, co-immobilizing ADH and glucose dehydrogenase (GDH) on ceramic/agarose beads improved stability, achieving 98% yield and >99% ee in a packed-bed reactor .

Q. What analytical methods validate enantiopurity and chemical identity?

- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers (retention times: 8.2 min for R, 9.5 min for S).

- NMR : H and C NMR confirm molecular structure (e.g., pyridine proton at δ 8.5–8.7 ppm, methine proton at δ 5.2 ppm).

- Mass Spectrometry : ESI-MS ([M+H] m/z 220.67) ensures molecular weight accuracy. Pharmacopeial standards (USP) recommend these methods for quality control .

Q. How to resolve contradictions in reported ee values across studies?

Discrepancies arise from differing catalytic systems or analytical conditions. For instance:

- Whole-cell systems may report higher ee (>99%) due to in situ cofactor regeneration .

- Chemical methods might show lower ee (80–90%) if chiral catalysts degrade. Mitigation includes standardizing reaction conditions (pH, temperature) and cross-validating with multiple analytical techniques (e.g., polarimetry + chiral HPLC) .

Q. What safety precautions are critical during synthesis?

- Reagent Handling : Use inert atmospheres (N) for moisture-sensitive steps (e.g., Grignard reactions).

- Solvent Waste : Dichloromethane and triethylamine require neutralization before disposal.

- Scale-Up Risks : Exothermic reactions (e.g., ketone reduction) need temperature-controlled reactors to prevent runaway .

Methodological Insights

- Biocatalysis vs. Chemical Synthesis : Biocatalytic routes excel in stereoselectivity but require optimization of microbial tolerance to organic solvents .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate reaction parameters (substrate loading, enzyme activity) with yield/ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.